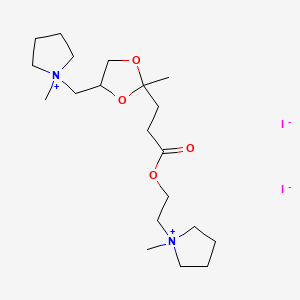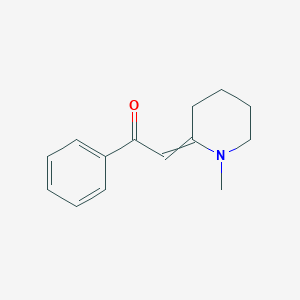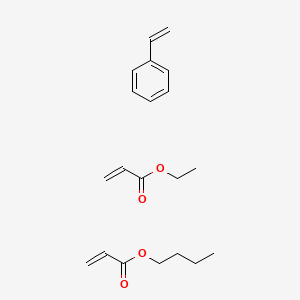
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a trimethylammonium group attached to a 2-(5-methyl-2-furyl)ethyl moiety, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is to react 2-(5-methyl-2-furyl)ethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to promote the reaction. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium chloride (NaCl) or sodium hydroxide (NaOH) are employed under mild conditions.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of (2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity by integrating into the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium chloride
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium bromide
- (2-(5-Methyl-2-furyl)ethyl)trimethylammonium hydroxide
Uniqueness
(2-(5-Methyl-2-furyl)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility and reactivity compared to its chloride, bromide, and hydroxide counterparts. The iodide ion can also participate in specific interactions that are not possible with other anions, making this compound particularly valuable in certain chemical and biological applications.
Eigenschaften
CAS-Nummer |
36911-76-9 |
|---|---|
Molekularformel |
C10H18INO |
Molekulargewicht |
295.16 g/mol |
IUPAC-Name |
trimethyl-[2-(5-methylfuran-2-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C10H18NO.HI/c1-9-5-6-10(12-9)7-8-11(2,3)4;/h5-6H,7-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GSLDUXCGBKZUET-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(O1)CC[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1H-[1]benzofuro[3,2-c]pyrazole](/img/structure/B14665298.png)
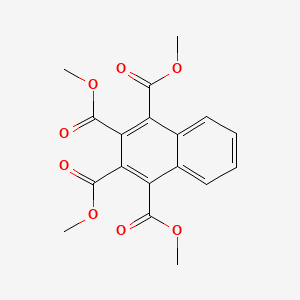


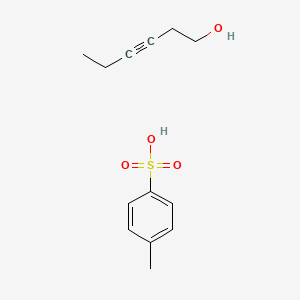
![3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14665332.png)

![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)
